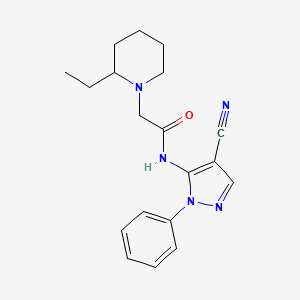![molecular formula C18H27N3O2 B7532693 N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide, also known as MPAA, is a novel compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. This compound has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and oxidative stress. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide in lab experiments include its high purity, stability, and low toxicity. This compound has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide research. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Méthodes De Synthèse
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide can be synthesized using various methods, including the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid methyl ester. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has shown promising results in various preclinical studies and is currently being evaluated in clinical trials.
Propriétés
IUPAC Name |
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)20(3)13-17(22)21-11-9-16(10-12-21)19-18(23)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYOLAFPXWLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)



![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide](/img/structure/B7532716.png)

